molecular formula C15H26ClNO2 B5023883 1-(tert-butylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride

1-(tert-butylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride

Cat. No. B5023883
M. Wt: 287.82 g/mol
InChI Key: CWJOPGPVYRMQMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-butylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride, also known as Tert-butylaminoethyl phenol (TBAEP), is a chemical compound that has gained significant attention in the field of scientific research. TBAEP is a beta-adrenergic receptor antagonist that has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.

Mechanism of Action

TBAEP acts as a competitive antagonist of beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. It binds to these receptors, preventing the binding of endogenous ligands such as epinephrine and norepinephrine. By blocking the activation of these receptors, TBAEP reduces the effects of sympathetic nervous system stimulation, including increased heart rate and blood pressure.
Biochemical and Physiological Effects
TBAEP has been shown to have significant effects on various physiological processes. In studies on rats, TBAEP has been shown to reduce insulin secretion and increase lipid metabolism. TBAEP has also been shown to increase thermogenesis, which may have implications for the treatment of obesity and metabolic disorders.

Advantages and Limitations for Lab Experiments

One advantage of using TBAEP in lab experiments is its specificity for beta-adrenergic receptors. This allows for the investigation of the specific effects of beta-adrenergic receptor activation or inhibition on various physiological processes. However, TBAEP may have off-target effects on other receptors, which should be taken into consideration when interpreting results.

Future Directions

There are several potential future directions for research on TBAEP. One area of interest is the role of beta-adrenergic receptors in cancer progression and metastasis. TBAEP may have potential therapeutic applications in the treatment of cancer by blocking the effects of beta-adrenergic receptor activation. Another area of interest is the development of more specific beta-adrenergic receptor antagonists, which may have fewer off-target effects and greater therapeutic potential.

Synthesis Methods

The synthesis of TBAEP involves the reaction between 2,5-dimethylphenol and tert-butylamine, followed by the addition of 2-chloro-1-(chloromethyl) ethyl ether. The final product is obtained by the reaction of the intermediate product with hydrochloric acid. The yield of TBAEP is typically between 70-80%, and the purity can be increased through recrystallization.

Scientific Research Applications

TBAEP has been widely used in scientific research as a beta-adrenergic receptor antagonist. It has been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, such as hypertension and heart failure. TBAEP has also been used in studies investigating the role of beta-adrenergic receptors in various physiological processes, including insulin secretion, thermogenesis, and lipid metabolism.

properties

IUPAC Name

1-(tert-butylamino)-3-(2,5-dimethylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2.ClH/c1-11-6-7-12(2)14(8-11)18-10-13(17)9-16-15(3,4)5;/h6-8,13,16-17H,9-10H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJOPGPVYRMQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(CNC(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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